Dermaseptin-B4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ALWKDILKNVGKAAGKAVLNTVTDMVNQ |
Origin of Product |
United States |
Dermaseptin B4: Foundational Research and Classification
Discovery and Context within Amphibian Host-Defense Peptides
Dermaseptin-B4 was first isolated from the skin secretions of the South American frog Phyllomedusa bicolor. novoprolabs.com This discovery was part of a broader scientific effort to understand the chemical arsenal (B13267) that amphibians use to defend against pathogens in their environment. The skin of these frogs is a rich source of bioactive peptides, and the dermaseptins are a prominent family of these compounds. nih.gove-fas.org
These peptides are a key part of the frog's innate immune system, providing a first line of defense against a wide array of microorganisms. nih.govresearchgate.net The dermaseptin (B158304) family, including this compound, is characterized by its potent antimicrobial properties. nih.govnih.gov Research has shown that these peptides are effective against various Gram-positive and Gram-negative bacteria. novoprolabs.comnih.gov The discovery of this compound and other related peptides has highlighted the potential of amphibian skin secretions as a source of novel antimicrobial agents. nih.govmdpi.com
Genomic and Precursor Characterization of the Dermaseptin Family
The production of dermaseptins, including this compound, is a genetically encoded process. sci-hub.se These peptides are synthesized as larger precursor proteins, known as prepropeptides. sci-hub.seresearchgate.net This precursor structure is a common feature among many amphibian host-defense peptides.
The prepropeptide consists of three main domains: a signal peptide, an acidic spacer region, and the sequence of the mature peptide. mdpi.comkambonomad.com The signal peptide directs the precursor to the secretory pathway within the frog's granular glands. sci-hub.se Following this, the acidic spacer is cleaved by specific enzymes to release the mature, active peptide. mdpi.comkambonomad.com
A remarkable feature of the dermaseptin family is the high degree of conservation in the signal sequence and the acidic pro-regions of their precursors. sci-hub.seresearchgate.netresearchgate.net This genetic similarity is a hallmark of the dermaseptin superfamily and indicates a shared evolutionary origin. sci-hub.seresearchgate.net However, the C-terminal region, which codes for the mature peptide, is highly variable. sci-hub.seresearchgate.net This variability gives rise to the diverse array of dermaseptin peptides with different properties. The genes encoding dermaseptins are characterized by a structural organization that includes introns and exons, with the coding sequence for the mature peptide typically found on the second exon. researchgate.netkambonomad.com
| Precursor Domain | Function | Conservation Level |
| Signal Peptide | Directs the prepropeptide to the secretory pathway. sci-hub.se | Highly Conserved sci-hub.seresearchgate.netresearchgate.net |
| Acidic Spacer | Precedes the mature peptide sequence and is cleaved during processing. mdpi.comkambonomad.com | Highly Conserved sci-hub.seresearchgate.netresearchgate.net |
| Mature Peptide | The biologically active antimicrobial peptide. sci-hub.seresearchgate.net | Highly Variable sci-hub.seresearchgate.net |
Hierarchical Classification within the Dermaseptin Superfamily
The dermaseptin superfamily is a large and diverse group of peptides found in the skin of hylid frogs. sci-hub.senih.gov This superfamily is organized hierarchically based on structural similarities and evolutionary relationships. sci-hub.seresearchgate.net
At the highest level is the dermaseptin superfamily , which encompasses all peptides derived from precursors with the characteristic conserved signal and pro-regions. sci-hub.seresearchgate.net This superfamily is then divided into several distinct families . researchgate.netnih.gov These families include the dermaseptins sensu stricto (the "true" dermaseptins), phylloseptins, plasticins, dermatoxins, phylloxins, hyposins, caerins, and aureins. researchgate.netnih.gov
Within each family, individual peptides are further classified. For example, the dermaseptin family itself is composed of numerous individual peptides, such as Dermaseptin-B1, Dermaseptin-B2, and the focus of this article, this compound. nih.govnih.gov These individual peptides within a family share a higher degree of sequence similarity with each other than with members of other families. nih.gov This classification system reflects the evolutionary diversification of these peptides, where gene duplication and mutation have led to a vast library of antimicrobial compounds. nih.gov
| Superfamily | Family | Example Peptide |
| Dermaseptin | Dermaseptin sensu stricto | This compound novoprolabs.comnih.gov |
| Phylloseptin | ||
| Plasticin | ||
| Dermatoxin | ||
| Phylloxin | ||
| Hyposin | ||
| Caerin | ||
| Aurein |
Molecular Architecture and Structure Function Relationships of Dermaseptin B4 and Analogues
Primary Sequence Analysis and Conservation Patterns
The dermaseptin (B158304) family is characterized by a remarkable conservation in the N-terminal preprosequence of their precursors, which includes a 22-residue signal peptide and an acidic intervening sequence. sci-hub.se This conserved region is followed by a highly variable C-terminal sequence that constitutes the mature antimicrobial peptide. sci-hub.sekambonomad.com This pattern of a conserved preproregion and a hyperdivergent mature peptide region is a distinctive feature of these amphibian defense peptides. sci-hub.se
Dermaseptin-B4, isolated from Phyllomedusa bicolor, is a 28-amino acid peptide. uniprot.orgbicnirrh.res.in Like many other dermaseptins, it is a polycationic peptide, rich in lysine (B10760008) residues. mdpi.comnih.gov A highly conserved feature among many dermaseptins is the presence of a tryptophan (Trp) residue at the third position from the N-terminus. mdpi.comnih.govnih.gov Additionally, a conserved motif, often AA(G)KAALG(N)A, is frequently found in the central region of these peptides. nih.govnih.gov While there is significant sequence homology within dermaseptins from the same species and even between different species, the unique amino acid sequence of each peptide contributes to its specific spectrum of activity. nih.gov
Secondary Structural Conformational Dynamics in Membrane-Mimetic Environments
In aqueous solutions, dermaseptins like this compound typically exist in a random coil conformation. mdpi.comuq.edu.au However, upon encountering a membrane-mimetic environment, such as the lipid bilayer of a target cell, they undergo a significant conformational change. mdpi.commdpi.com
Role of α-Helical Transition upon Membrane Binding
A critical aspect of the antimicrobial action of this compound and its relatives is their transition from a random coil to an α-helical structure upon binding to a membrane. kambonomad.commdpi.comnih.gov This induced helicity is crucial for their biological activity. nih.gov The resulting amphipathic α-helix positions hydrophobic residues to interact with the lipid core of the membrane, while the cationic residues remain exposed to the aqueous environment or interact with the negatively charged phospholipid head groups. nih.gov This structural rearrangement is a key step in the "carpet" or "barrel-stave" models of membrane disruption, leading to increased membrane permeability and eventual cell lysis. nih.govresearchgate.net The degree of α-helicity can vary among different dermaseptin analogues and has been correlated with their cytotoxic potential. peerj.com
Critical Amino Acid Residues and Their Functional Contributions
The specific amino acid composition of this compound is fundamental to its structure and function. Certain residues, particularly tryptophan and lysine, play pivotal roles.
Significance of Tryptophan Residues for Structure and Activity
The tryptophan residue, commonly found at position 3 in the dermaseptin family, is a significant feature for their antibacterial function. mdpi.comnih.gov The indole (B1671886) ring of the tryptophan side chain is believed to play a crucial role in anchoring the peptide to the membrane interface and promoting the formation of the α-helical structure as the peptide partitions into the lipid bilayer. mdpi.comnih.gov The conformational flexibility of the N-terminal segment, which houses this tryptophan, may facilitate its penetration into the membrane. kambonomad.com
Role of Lysine Residues in Cationicity and Membrane Interaction
Dermaseptins, including B4, are characterized by their polycationic nature, largely due to the presence of multiple lysine residues. nih.govmdpi.comnih.gov These positively charged residues are critical for the initial electrostatic attraction and binding of the peptide to the negatively charged components of microbial cell membranes. kambonomad.comnih.govmdpi.com Increasing the net positive charge of dermaseptin analogues, often by substituting neutral or hydrophobic amino acids with lysine, has been shown to enhance antimicrobial activity. peerj.com The strategic placement of lysine residues on the hydrophilic face of the amphipathic α-helix is essential for the peptide's interaction with the membrane surface and its subsequent disruptive action. nih.gov
Impact of Peptide Length and Truncation on Biological Activity and Selectivity
The length of a dermaseptin peptide is a critical determinant of its biological activity and, crucially, its selectivity between microbial and mammalian cells. Structure-activity relationship studies on various dermaseptin analogues have consistently shown that modifications to the peptide chain length, particularly through truncation, can dramatically alter its therapeutic potential. mdpi.comresearchgate.net
Research has established that the N-terminal helical domain is a prerequisite for the antimicrobial activity of dermaseptins, more so than the C-terminal tail. mdpi.comnih.gov The integrity of this N-terminal region is essential for antimicrobial potency. peerj.com Studies on truncated analogues of Dermaseptin S4 and a novel peptide, Dermaseptin-PC, have demonstrated that derivatives retaining the N-terminal portion can maintain significant antimicrobial effects. mdpi.com For instance, a 19-mer truncated derivative of Dermaseptin-PC (DMPC-19), created by deleting nine amino acids from the C-terminus, retained good antimicrobial activity. mdpi.com Similarly, truncated N-terminal fragments of Dermaseptin S3 were found to retain full or even enhanced lytic activity against certain bacteria. peerj.com
Conversely, truncation can be strategically employed to reduce cytotoxicity, particularly hemolytic activity against red blood cells. mdpi.com While full-length Dermaseptin S4 is known for its high toxicity to erythrocytes, C-terminally truncated analogues such as K₄-S4(1-13)a and K₄-S4(1-15)a showed significantly lower hemolytic effects than the parent peptide. peerj.com This reduction in cytotoxicity is a consistent finding; shortening the peptide chain of Dermaseptin-PC led to a marked decrease in its hemolytic activity. mdpi.com This suggests the C-terminal domain contributes significantly to non-specific membrane lysis. nih.gov
However, excessive truncation can be detrimental to antimicrobial function. While truncated peptides of 16 to 19 residues can maintain good activity, further shortening to fewer than 13 amino acid residues often leads to a significant drop in antimicrobial efficacy. nih.gov A 10-mer derivative of Dermaseptin S4, for example, showed negligible biological potency, likely due to a loss of necessary hydrophobicity and positive charge. mdpi.com This underscores the importance of maintaining a critical length and physicochemical profile for effective microbial membrane interaction. peerj.com The progressive reduction in cytotoxicity and activity in truncated derivatives of 16, 13, and 10 residues has been shown to correlate with a reduced affinity for inserting into the membrane. researchgate.net
| Peptide/Analogue | Modification | Impact on Antimicrobial Activity | Impact on Hemolytic Activity/Cytotoxicity | Reference |
|---|---|---|---|---|
| DMPC-19 (from Dermaseptin-PC) | C-terminal truncation (19-mer) | Retained similar antimicrobial potency to parent peptide | Significantly decreased | mdpi.com |
| K₄-S4(1-16) | C-terminal truncation (16-mer) of a Dermaseptin S4 analogue | Maintained potent antimicrobial activity | Reduced cytotoxicity | mdpi.com |
| K₄-S4(1-13)a / K₄-S4(1-15)a (from Dermaseptin S4) | C-terminal truncation (13/15-mer) | Retained considerable potency | Lower than parent peptide | peerj.com |
| Dermaseptin S3 analogues | N-terminal truncation | Retained complete or even better lytic activity | Not specified | peerj.com |
| Dermaseptin S4 10-mer derivative | C-terminal truncation (10-mer) | Negligible biological potency | Not specified | mdpi.com |
Peptide Oligomerization and Aggregation States and Their Consequences on Activity
The tendency of dermaseptin peptides to self-assemble into oligomers or larger aggregates in aqueous solutions is a critical factor influencing their biological activity and spectrum. asm.orgnih.gov This aggregation is primarily driven by hydrophobic interactions between peptide monomers and is also influenced by the peptide's net charge. nih.govresearchgate.net
High hydrophobicity in dermaseptins, such as in Dermaseptin S4, can lead to a high aggregation state in solution. asm.org This self-assembly can be a double-edged sword. While peptide assembly on the target membrane is part of the lytic mechanism, premature aggregation in solution can be detrimental. These large aggregates may struggle to penetrate the complex outer layers of certain bacteria, such as the cell wall, thereby limiting the peptide's antibacterial spectrum. nih.govasm.org This phenomenon is thought to be responsible for the bell-shaped dose-response curves observed for some dermaseptins against bacteria, where activity decreases at very high concentrations due to excessive aggregation. asm.orgresearchgate.net
Conversely, strategies that reduce aggregation have been shown to enhance antibacterial potency and broaden the spectrum of activity. researchgate.net Modifying the peptide to decrease hydrophobicity or increase the net positive charge can disrupt the N-terminal domain interactions responsible for oligomerization. asm.orgresearchgate.net For example, substituting certain hydrophobic residues with the positively charged amino acid lysine in Dermaseptin S4 resulted in analogues (like K₄-S4 and K₄K₂₀-S4) that were significantly less aggregated. researchgate.net This reduction in aggregation correlated with a dramatic increase in antibacterial activity—by up to two orders of magnitude—against Gram-negative bacteria, while hemolytic activity was reduced. researchgate.net This highlights that for antibacterial efficacy, a monomeric or less aggregated state in solution is preferable to facilitate interaction with the bacterial cell envelope. asm.orgresearchgate.net
The aggregation state appears to be a key determinant of cell selectivity. Highly aggregated peptides may be less effective against bacteria but can still exert potent lytic effects on cells lacking a cell wall, such as protozoa and red blood cells. asm.orgresearchgate.net Therefore, modulating the aggregation properties through amino acid substitutions is a powerful tool for designing dermaseptin analogues with improved antibacterial efficacy and a better selectivity profile. researchgate.net
| Peptide/Analogue | Key Modification(s) | Aggregation State | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Dermaseptin S4 (Native) | High hydrophobicity | High (aggregated in solution) | Weak antibacterial activity, potent hemolytic/antiprotozoan effects | asm.orgresearchgate.net |
| K₄-S4 | Increased net positive charge, reduced hydrophobicity at N-terminus | Clearly less aggregated | Enhanced antibacterial activity, reduced hemolytic activity | researchgate.net |
| K₄K₂₀-S4 | Increased net positive charge | Clearly less aggregated | Potency against bacteria increased by 2 orders of magnitude; more potent against protozoa/RBCs | researchgate.net |
| K₂₀-S4 | Increased net positive charge at position 20 | As aggregated as native Dermaseptin S4 | Similar or reduced activity compared to native S4 | researchgate.net |
Elucidation of Dermaseptin B4 Mechanistic Pathways
Membrane Interaction Mechanisms in Target Organisms
The fundamental mechanism of action for Dermaseptin-B4 and related dermaseptins involves a direct assault on the lipid bilayer of target organisms. nih.govmdpi.com These peptides are typically unstructured in aqueous solutions but adopt an α-helical conformation upon contact with a membrane environment. frontiersin.orgnih.gov This structural transition is crucial for their function. The specificity of these peptides for microbial over mammalian cells is largely attributed to the differences in membrane composition, particularly the prevalence of anionic phospholipids (B1166683) in prokaryotic membranes. kambonomad.comnih.gov
The initial and critical step in the interaction of this compound with target membranes is electrostatic adsorption. kambonomad.comnih.gov Dermaseptins are cationic peptides, possessing a net positive charge due to the presence of basic amino acid residues like lysine (B10760008). researchgate.netmdpi.com This positive charge facilitates a strong electrostatic attraction to the negatively charged components of microbial membranes, such as phosphatidylglycerol (PG) and cardiolipin. kambonomad.comnih.gov
This initial binding is driven by the favorable entropy gained from the release of counterions from the membrane surface. nih.gov The electrostatic interactions between the positively charged residues of the peptide and the anionic headgroups of the membrane lipids anchor the peptide to the membrane surface. kambonomad.comresearchgate.net This process is a prerequisite for the subsequent disruptive actions of the peptide. nih.gov Studies have shown that the high content of anionic lipids in prokaryotic membranes, and their relative absence in the outer leaflet of erythrocyte membranes, is a key determinant of the selective toxicity of dermaseptins. kambonomad.com
Following electrostatic adsorption, this compound and other α-helical AMPs are proposed to permeabilize and disrupt the target membrane through several models. nih.govnih.gov The primary models that have been discussed in the context of dermaseptins are the "carpet," "barrel-stave," and "toroidal pore" models. nih.govfrontiersin.orgnih.gov These models are not mutually exclusive and the operative mechanism can depend on factors such as peptide concentration, lipid composition of the target membrane, and the specific structural features of the peptide. nih.govacs.org
The "carpet" model, first proposed to explain the action of dermaseptin (B158304), suggests that the peptide monomers initially bind to the membrane surface in a parallel orientation. nih.govnih.gov As more peptide molecules accumulate, they cover the membrane in a "carpet-like" fashion. nih.govresearchgate.net This binding is primarily driven by electrostatic attraction between the cationic peptide and the anionic lipid headgroups. nih.gov
Once a threshold concentration of peptide is reached on the membrane surface, the accumulated peptides induce significant stress on the bilayer. nih.govnih.gov This leads to a disruption of the membrane's curvature and integrity, ultimately causing the formation of transient pores or micelles and leading to membrane disintegration in a detergent-like manner. nih.govnih.gov This model is consistent with observations that some dermaseptins cause maximal membrane permeation after coating the surface of liposomes. nih.gov The "carpet" mechanism involves the peptide covering the membrane surface, leading to impregnation and eventual disintegration of the membrane. nih.gov
The "barrel-stave" model proposes a more structured mechanism of pore formation. frontiersin.orgnih.gov In this model, after initial binding to the membrane, the α-helical peptide monomers insert themselves into the lipid bilayer, orienting perpendicularly to the membrane surface. asm.org These inserted peptides then aggregate to form a transmembrane pore or channel, with the hydrophobic faces of the helices interacting with the lipid core of the membrane and the hydrophilic faces lining the aqueous channel. asm.org
This formation of transmembrane pores disrupts the cell's osmotic balance, leading to leakage of cellular contents and ultimately cell death. nih.govpreprints.org While this model has been proposed for various α-helical AMPs, its applicability to all dermaseptins is still a subject of research, with some studies suggesting other models may be more prevalent for this peptide family. frontiersin.orgnih.gov
The toroidal pore, or "wormhole," model presents an alternative mechanism for pore formation where both the peptides and the lipid headgroups line the pore. nih.govnih.gov In this model, the insertion of the peptide into the membrane induces a positive curvature strain, causing the lipid monolayers to bend inward to form a continuous surface with the pore. nih.govacs.org
This results in a pore where the water core is lined by both the inserted peptides and the headgroups of the lipid molecules. nih.gov A key distinction from the "barrel-stave" model is that in the toroidal pore, the peptides remain associated with the lipid headgroups. nih.gov This mechanism also leads to membrane permeabilization and disruption of the bilayer's integrity. nih.govsci-hub.se Some research suggests that dermaseptins may form tetramers that create these toroidal pores. nih.gov The interfacial location of some dermaseptins can induce a positive curvature in the bilayer, which is consistent with the formation of transient, mixed peptide-phospholipid toroidal pores. acs.org
Regardless of the specific model of membrane disruption, a crucial step is the insertion of the peptide into the lipid bilayer. nih.govsci-hub.se After the initial electrostatic binding, the peptide undergoes a conformational change, typically folding into an α-helix, which facilitates its insertion into the hydrophobic core of the membrane. nih.govfrontiersin.org
The amphipathic nature of the α-helix, with its segregated hydrophobic and hydrophilic faces, is critical for this process. The hydrophobic residues of the peptide interact favorably with the acyl chains of the lipids, while the hydrophilic residues can interact with the lipid headgroups or line a forming pore. asm.org The insertion of the peptide perturbs the local lipid organization, which is the direct cause of the subsequent membrane permeabilization and lytic activity. acs.orgplos.org Studies on dermaseptin derivatives have shown that the ability to penetrate the hydrophobic core of the bilayer is essential for their antibacterial activity. acs.org
"Barrel-Stave" Model of Pore Formation
Influence of Membrane Curvature Strain
The interaction and insertion of dermaseptin peptides with microbial membranes are significantly influenced by the physical properties of the membrane, including curvature strain. Research on Dermaseptin B2, a close analogue of B4, reveals that a flexible helix-hinge-helix structure is crucial for its activity. acs.org This conformation allows the peptide to adapt to the membrane's shape. In environments with high positive curvature strain, which are characteristic of bacterial cell surfaces and areas of membrane budding or division, the peptide's insertion into the membrane is facilitated. nih.govacs.org This suggests that this compound may preferentially target areas of the microbial membrane that are undergoing dynamic changes, enhancing its disruptive efficacy. The peptide's ability to induce positive curvature in the lipid bilayer further contributes to membrane destabilization, consistent with a "carpet" mechanism that can lead to the formation of transient toroidal pores and subsequent membrane permeation. acs.org
Intracellular Biological Target Identification and Interaction
While the primary mode of action for many dermaseptins is membrane disruption, there is growing evidence for their ability to translocate across the cell membrane and interact with intracellular components, contributing to cell death. nih.govresearchgate.net This dual-action mechanism, involving both membrane and intracellular targets, makes peptides like this compound particularly effective. Some dermaseptins have been shown to inhibit crucial cellular processes such as DNA and RNA synthesis. researchgate.netasm.org
Dermaseptin peptides can alter the expression of genes essential for microbial survival and pathogenesis. For instance, studies on other dermaseptins have shown downregulation of genes involved in hyphal wall formation and protease production in Candida albicans. nih.govresearchgate.net Research on Dermaseptin B2 has demonstrated its ability to down-regulate genes associated with proliferation, angiogenesis, and metastasis in cancer cell models, suggesting a sophisticated level of interaction with cellular regulatory pathways. uonbi.ac.ke This modulation of gene expression represents a significant intracellular mechanism that complements the direct physical damage to the cell membrane.
Table 1: Examples of Gene Modulation by Dermaseptin Peptides
| Dermaseptin | Target Organism/Cell | Affected Genes | Observed Effect | Reference |
| Dermaseptin S1 | Candida albicans | HWP1, SAP1, SAP2, SAP3, SAP9, SAP10 | Downregulation, inhibiting growth and hyphal transition | researchgate.net |
| Dermaseptin B2 | Rhabdomyosarcoma (RD) cells | MYC, FGFR1, CXCR7, NOTCH1 | Downregulation, anti-proliferative activity | uonbi.ac.ke |
Interaction with Sub-cellular Components (e.g., DNA, enzymes)
Once inside the target cell, dermaseptins can interfere with the function of vital subcellular components. There is evidence that dermaseptins can inhibit both DNA and RNA synthesis, suggesting a direct or indirect interaction with these nucleic acids or the enzymes involved in their synthesis. researchgate.net Furthermore, some antimicrobial peptides have been shown to inhibit protein synthesis. asm.org Studies on the effect of dermaseptin on Candida auris have shown that it induces significant oxidative stress by altering the activity of primary antioxidant enzymes like catalase, superoxide (B77818) dismutase, and glutathione (B108866) peroxidase. rsc.org This disruption of the cellular redox balance and interference with fundamental biosynthetic pathways is a critical aspect of their intracellular killing mechanism.
Mechanisms of Selective Cellular Perturbation
A key feature of this compound and related peptides is their ability to selectively target microbial cells over host eukaryotic cells. sci-hub.sesemanticscholar.orgresearchgate.net This selectivity is fundamental to their potential as therapeutic agents.
The basis for the selective cytotoxicity of dermaseptins lies in the differences in membrane composition between prokaryotic and eukaryotic cells. nih.govsemanticscholar.org Prokaryotic membranes are typically rich in negatively charged phospholipids, such as phosphatidylglycerol and cardiolipin, which results in a net negative surface charge. nih.govresearchgate.net In contrast, the outer leaflet of eukaryotic plasma membranes is predominantly composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine and sphingomyelin. researchgate.net
This compound, being a cationic peptide due to its lysine-rich sequence, is electrostatically attracted to the negatively charged surfaces of bacterial membranes. nih.govwikipedia.orgoup.com This initial binding is a critical step that concentrates the peptide at the target surface. Following this electrostatic interaction, the amphipathic nature of the peptide's α-helical structure facilitates its insertion into the lipid bilayer, leading to membrane permeabilization and disruption through models like the "carpet" or "toroidal pore" mechanisms. nih.govplos.org
The lack of a strong negative charge on the surface of eukaryotic cells results in weaker electrostatic interactions with dermaseptins, leading to significantly lower binding and reduced cytotoxicity. semanticscholar.orgresearchgate.net While some dermaseptins can exhibit hemolytic activity at high concentrations, modifications to their structure, such as truncations and amino acid substitutions, have been shown to enhance selectivity by reducing hydrophobicity while maintaining antimicrobial potency. semanticscholar.orgmdpi.com
Table 2: Factors Contributing to Selective Membrane Perturbation by Dermaseptins
| Factor | Prokaryotic Membranes | Eukaryotic Membranes | Implication for Selectivity | Reference |
| Surface Charge | Net negative (rich in anionic phospholipids) | Generally neutral (rich in zwitterionic phospholipids) | Promotes electrostatic attraction and binding of cationic dermaseptins to prokaryotes. | nih.govresearchgate.netresearchgate.net |
| Peptide Structure | Cationic and amphipathic α-helix | Cationic and amphipathic α-helix | Allows for strong initial binding to negatively charged membranes and subsequent insertion. | nih.govwikipedia.org |
| Membrane Disruption | High susceptibility to permeabilization and lysis | Lower susceptibility | Leads to preferential killing of microbial cells. | semanticscholar.org |
Spectrum of Dermaseptin B4 Biological Activities and Functional Characterization
Antimicrobial Activity Profile and Mechanistic Specificity
Dermaseptin-B4 demonstrates potent antimicrobial effects against a broad spectrum of pathogens, including bacteria, fungi, and protozoa. uniprot.orgcpu-bioinfor.orgasm.org Its primary mechanism of action is believed to involve the disruption of microbial cell membrane integrity, a characteristic trait of many antimicrobial peptides. researchgate.netsci-hub.se This is facilitated by its amphipathic α-helical structure, which allows it to interact with and permeabilize the lipid bilayers of target cells. researchgate.netmedchemexpress.com
Antibacterial Activity: Gram-Positive and Gram-Negative Organisms
This compound is a potent antibacterial agent with demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.netcpu-bioinfor.org The peptide's cationic nature facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide is thought to insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death. sci-hub.se
The minimum inhibitory concentration (MIC) of this compound has been determined for several bacterial strains, highlighting its efficacy.
| Bacterial Strain | Type | MIC (µM) |
| Staphylococcus aureus ATCC 25293 | Gram-Positive | 1.3 |
| Staphylococcus aureus ATCC 25923 | Gram-Positive | 3.0 |
| Pseudomonas aeruginosa CIP A22 | Gram-Negative | 4.6 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 11.6 |
| Escherichia coli ATCC 25922 | Gram-Negative | 5.0 |
| Escherichia coli 54127 | Gram-Negative | 2.3 |
Table 1. Antibacterial Activity of this compound against various bacterial strains. cpu-bioinfor.org
Antifungal Activity: Yeast and Filamentous Fungi
The dermaseptin (B158304) family of peptides, to which this compound belongs, is known for its potent antifungal properties against both yeasts and filamentous fungi. asm.orgmdpi.comresearchgate.net The general mechanism of action is similar to its antibacterial activity, involving interaction with and disruption of the fungal cell membrane. While specific MIC values for this compound against a wide array of fungal species are not extensively documented in the available literature, the broader dermaseptin family has shown significant activity. For instance, dermaseptins have demonstrated efficacy against clinically relevant yeasts like Candida albicans and filamentous fungi such as Aspergillus fumigatus. mdpi.comfrontiersin.org The lytic action of dermaseptins on fungi occurs at micromolar concentrations. medchemexpress.com
Antiparasitic Activity: Protozoa
Dermaseptins, as a class of peptides, exhibit considerable activity against various protozoan parasites. cpu-bioinfor.orgasm.org Their membrane-disrupting capabilities are effective against the plasma membranes of these eukaryotic pathogens. While specific studies focusing solely on the antiparasitic activity of this compound are limited, the broader family has been shown to be effective against protozoa like Leishmania and the malarial parasite Plasmodium falciparum. medchemexpress.commdpi.com The mechanism is presumed to be the permeabilization of the parasite's cell membrane.
Antiviral Activity
The antiviral potential of the dermaseptin family has been noted against several enveloped viruses. sci-hub.sefrontiersin.org The proposed mechanism involves the direct interaction of the peptides with the viral envelope, leading to its disruption and inactivation of the virus. Some dermaseptins have shown activity against viruses such as Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). frontiersin.orgresearchgate.net However, specific research detailing the antiviral spectrum and mechanism of this compound is not extensively available.
Antibiofilm Activity and Biofilm Eradication Mechanisms
Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. Antimicrobial peptides, including dermaseptins, are being investigated as potential anti-biofilm agents. nih.govfrontiersin.org The mechanism of action against biofilms is multifaceted. It can involve the inhibition of initial bacterial attachment to surfaces, the disruption of the mature biofilm matrix, and the killing of the embedded bacteria. Dermaseptins can permeabilize the cell membranes of bacteria within the biofilm. nih.gov While the general antibiofilm potential of the dermaseptin family is recognized, specific studies on the mechanisms of this compound in biofilm eradication are not well-documented.
Non-Antimicrobial Biological Activities and Associated Mechanisms
Beyond its antimicrobial functions, this compound possesses other notable biological activities.
One of the most significant non-antimicrobial activities of this compound is its ability to stimulate insulin (B600854) release. researchgate.netuniprot.org Research has shown that this compound can significantly increase insulin secretion from pancreatic β-cells. researchgate.net In studies using glucose-responsive BRIN-BD11 cells, this compound was found to stimulate insulin release by 1.5 to 2.5-fold. sci-hub.se This activity is attributed to a 28-amino acid peptide derived from the Dermaseptin BIV precursor. wikipedia.orgbioscientifica.com The precise mechanism by which this compound stimulates insulin secretion is still under investigation but is thought to involve interactions with the β-cell membrane, potentially modulating ion channel activity or other signaling pathways involved in insulin exocytosis.
Additionally, this compound has been noted to have hemolytic activity, meaning it can lyse red blood cells. uniprot.org This is a common characteristic of many membrane-active peptides and is an important consideration for its therapeutic potential. Furthermore, a study has evaluated the ability of Dermaseptin B4 to inhibit thymidine (B127349) incorporation into transformed human MCF-7 breast cancer cells, suggesting potential antiproliferative effects. mdpi.com
Regulation of Endocrine Function: Insulin Release Stimulation
This compound has been identified as a significant stimulator of insulin release. sci-hub.seresearchgate.net In studies utilizing glucose-responsive BRIN-BD11 cells, this compound demonstrated the ability to increase insulin secretion by 1.5- to 2.5-fold during acute incubations. sci-hub.seresearchgate.net This insulinotropic activity suggests a potential role in regulating glucose homeostasis. The capacity to stimulate insulin release may also serve as a defense mechanism for the frog, potentially causing fatal hypoglycemia in predators. uniprot.org
Immunomodulatory Effects on Leukocytes
While research on the direct immunomodulatory effects of this compound on leukocytes is specific, the broader dermaseptin family exhibits notable interactions with the immune system. For instance, Dermaseptin-S1 has been shown to stimulate the microbicidal activities of polymorphonuclear leukocytes, including the production of reactive oxygen species and the release of myeloperoxidase. nih.govnih.gov Other dermaseptins, such as DRS-S9, are chemotactic for human leukocytes. nih.gov Conversely, Dermaseptin-S4 can bind to lipopolysaccharides, which may suppress macrophage activation and reduce inflammatory cytokine production. nih.gov Another related peptide, Dermaseptin DA4, is a potent chemoattractant for human leukocytes. researchgate.net These findings within the dermaseptin family highlight the potential for these peptides to modulate host defense mechanisms. nih.govnih.gov
Anticancer Activity and Cellular Interaction Mechanisms
Dermaseptins, as a class of antimicrobial peptides, have demonstrated cytotoxic activity against various human cancer cell types. nih.gov This has led to their classification as potential anticancer peptides. nih.govresearchgate.net The selectivity of dermaseptins for cancer cells over normal mammalian cells is a key area of investigation. nih.gov
Cellular Internalization and Subcellular Localization
Studies on the closely related Dermaseptin-B2 reveal insights into the potential mechanisms of this compound. Using confocal microscopy, it was observed that in sensitive human tumor cells like the PC3 prostate cancer line, Dermaseptin-B2 appears to accumulate at the cytoplasmic membrane before entering the cytoplasm and nucleus. plos.org In contrast, in less sensitive U87MG glioblastoma cells, the peptide is found in vesicles at the cell membrane. plos.org This suggests that the mode of cellular entry and subsequent localization may differ depending on the cancer cell type and its sensitivity to the peptide. nih.gov The internalization process for some dermaseptins is thought to be initiated through interaction with negatively charged glycosaminoglycans on the cancer cell surface. nih.govpeerj.com
Role of Cell Surface Glycosaminoglycans in Interaction
Cell surface glycosaminoglycans (GAGs) appear to play a significant role in the anticancer activity of dermaseptins. nih.gov Research on Dermaseptin-B2 has shown that its effectiveness against prostate cancer cell lines is linked to the sulfation of GAGs on the cell membrane. nih.govplos.org Specifically, pretreatment of PC3 cells with sodium chlorate, which inhibits sulfation, reduces the antiproliferative activity of Dermaseptin-B2. plos.orgresearchgate.net This activity can be partially restored by the addition of exogenous chondroitin (B13769445) sulfate (B86663) C, a sulfated GAG. plos.orgresearchgate.net Furthermore, low concentrations of chondroitin sulfate C can potentiate the antiproliferative effect of Dermaseptin-B2 and promote its adoption of a biologically active α-helical structure. nih.govplos.org
Induction of Oxidative Stress and Apoptosis in Target Cells
Dermaseptins can induce cell death in target cells through mechanisms involving oxidative stress and apoptosis. For example, some dermaseptins have been shown to induce apoptosis in fungi like Candida auris by increasing oxidative stress levels. nih.govresearchgate.net This is evidenced by changes in the activity of antioxidant enzymes and increased lipid peroxidation. nih.govresearchgate.net In the context of cancer cells, some dermaseptins are reported to induce necrosis by disrupting the cell membrane. mdpi.comiiitd.edu.in However, other studies indicate that peptides like Dermaseptin-PS1 can induce apoptosis through a mitochondrial-related signaling pathway, particularly at lower concentrations. nih.gov This suggests that the mechanism of cell death induction can be concentration-dependent. nih.gov The activation of caspases, such as caspase-3, is a key event in the apoptotic pathway triggered by some dermaseptins. nih.govresearchgate.net
Adenosine (B11128) Receptor Agonist Binding Modulation
A notable characteristic of some dermaseptins is their ability to modulate adenosine receptor activity. sci-hub.se Dermaseptin-B2, also known as adenoregulin, was initially identified for its ability to stimulate the binding of agonists to A1 adenosine receptors. sci-hub.seresearchgate.netmdpi.com It enhances the binding of agonists to several G-protein coupled receptors in rat brain membranes. researchgate.net This modulation is thought to occur through a mechanism that enhances guanyl nucleotide exchange at G-proteins, leading to a high-affinity state of the receptor. researchgate.net While Dermaseptin-B2 has this well-documented activity, it is suggested that the broader antimicrobial and membrane-altering properties of dermaseptins might be the underlying cause of these effects, potentially bypassing direct receptor interactions. nih.gov
Rational Design and Engineering of Dermaseptin B4 Analogues
Peptide Modification Strategies for Enhanced Activity and Selectivity
Amino Acid Substitutions and Deletions
Strategic substitution and deletion of specific amino acids in the Dermaseptin (B158304) sequence are powerful tools for enhancing antimicrobial activity while minimizing toxicity. Research on dermaseptins, including the closely related S4 and B2 peptides, has demonstrated that even minor changes can lead to significant shifts in biological function. nih.govresearchgate.netmdpi.com
One common strategy involves replacing certain amino acids with lysine (B10760008) to increase the peptide's net positive charge. For instance, in a derivative of Dermaseptin S4, replacing methionine at position 4 and asparagine at position 20 with lysine (to create K4K20-S4) resulted in an analogue with enhanced antibacterial activity. researchgate.netnih.govasm.orgcapes.gov.br Similarly, a double substitution in Dermaseptin B2, replacing tryptophan at position 3 and serine at position 4 with lysine (K3K4B2), was designed to increase hydrophilic properties. researchgate.netmdpi.comnih.gov The rationale behind such substitutions is that a higher positive charge can facilitate stronger electrostatic interactions with negatively charged bacterial membranes. mdpi.com
Deletions, particularly at the C-terminus, have also been extensively studied. Truncated versions of Dermaseptin S4, such as K4-S4(1-16), have been created by removing the final 12 amino acids. mdpi.comnih.gov Studies have shown that the N-terminal helical domain of dermaseptins is often sufficient for antimicrobial activity, while the C-terminal tail may contribute more to non-specific lytic activity. semanticscholar.org Therefore, C-terminal truncation can be a viable strategy to reduce cytotoxicity while preserving antibacterial potency. semanticscholar.orgpeerj.com However, excessive truncation can lead to a loss of activity, as seen in a 10-mer derivative of Dermaseptin S4 which showed negligible biological potency due to the loss of both hydrophobicity and positive charge. mdpi.comsemanticscholar.org
| Analogue | Parent Peptide | Modification | Observed Effect |
| K4K20-S4 | Dermaseptin S4 | Methionine (M) at position 4 and Asparagine (N) at position 20 substituted with Lysine (K). researchgate.netmdpi.comnih.gov | Enhanced antibacterial potency. asm.orgnih.gov |
| K3K4B2 | Dermaseptin B2 | Tryptophan (W) at position 3 and Serine (S) at position 4 substituted with Lysine (K). researchgate.netmdpi.comnih.gov | Increased hydrophilic characteristics. mdpi.comnih.gov |
| K4S4(1-16) | Dermaseptin S4 | Methionine (M) at position 4 substituted with Lysine (K) and deletion of 12 C-terminal residues. mdpi.comnih.gov | Reduced cytotoxicity while maintaining antibacterial activity. nih.gov |
| S4(5-28) | Dermaseptin S4 | Deletion of 5 N-terminal residues. nih.gov | Marked decrease in antimicrobial activity. nih.gov |
Modulation of Net Charge and Hydrophobicity
The balance between a peptide's net positive charge and its hydrophobicity is a critical determinant of its antimicrobial activity and selectivity. asm.orgoup.com Dermaseptins, being cationic peptides, rely on their positive charge to initiate interaction with the anionic components of microbial cell membranes. oup.com Increasing the net positive charge, often by substituting neutral or hydrophobic residues with cationic amino acids like lysine, generally enhances this initial binding and subsequent antimicrobial efficacy. mdpi.comasm.orgmdpi.com
However, hydrophobicity also plays a crucial role. The hydrophobic residues of the peptide drive its insertion into the lipid bilayer of the cell membrane, a key step in its mechanism of action. researchgate.net Tampering with the composition of the hydrophobic domains can dramatically alter the peptide's activity. asm.org For instance, increasing the net positive charge while simultaneously decreasing hydrophobicity in Dermaseptin S4 analogues has been shown to lead to decreased hemolytic activity, enhancing the peptide's selectivity for bacterial cells over mammalian cells. mdpi.comnih.gov Conversely, high hydrophobicity can contribute to increased toxicity and aggregation in aqueous solutions, which may limit the peptide's spectrum of action. asm.org The strategic modulation of these two properties is therefore essential for designing analogues with an optimal therapeutic index. asm.orgmdpi.com
| Physicochemical Property | Role in Dermaseptin Activity | Effect of Modification |
| Net Positive Charge | Mediates initial electrostatic attraction to negatively charged bacterial membranes. mdpi.comoup.com | Increasing the charge can enhance antimicrobial potency. nih.govasm.org |
| Hydrophobicity | Drives the insertion of the peptide into the lipid bilayer of the target cell membrane. asm.orgresearchgate.net | Reducing hydrophobicity can decrease hemolytic activity and aggregation. mdpi.comasm.org |
N-terminal and C-terminal Modifications (e.g., Amidation, Truncation)
Modifications at the N- and C-termini of Dermaseptin-B4 and its analogues serve as a fine-tuning mechanism to enhance stability, activity, and selectivity. C-terminal amidation is a common post-translational modification found in many natural dermaseptins. nih.govoup.com This modification neutralizes the negative charge of the C-terminal carboxyl group, which can increase the peptide's net positive charge and its resistance to degradation by carboxypeptidases. nih.govmdpi.com Amidation has been reported to be essential for the lytic activity of some peptides and can significantly improve antifungal and antimalarial potency in Dermaseptin S4 analogues. oup.comnih.gov For example, the amidation of the truncated analogue K4-S4(1–16) resulted in a more than 10-fold increase in antimalarial activity compared to its non-amidated counterpart. nih.gov
Truncation, the shortening of the peptide chain from either the N- or C-terminus, is another key strategy. Studies on Dermaseptin S4 have indicated that the N-terminal helical domain is a prerequisite for its antimicrobial activity, more so than the C-terminal tail. semanticscholar.org This has led to the design of N-terminally truncated derivatives. semanticscholar.org However, deletions from the N-terminus, such as in the S4(5–28) analogue, have also been shown to cause a marked decrease in antimicrobial activity, suggesting that key residues for activity are present in this region. nih.gov C-terminal truncations can reduce cytotoxicity, but if too many residues are removed, it can lead to a significant loss of potency. semanticscholar.org The optimal length for truncated derivatives often involves a balance between retaining the core antimicrobial domain and shedding regions that contribute to toxicity. semanticscholar.orgpeerj.com
Fusion Peptide Constructs for Novel Functionalities
To broaden the therapeutic utility of dermaseptins, they can be engineered as fusion peptides. This involves genetically or chemically linking the dermaseptin sequence to another peptide that possesses a distinct and complementary function. nih.gov This approach can create chimeric molecules with enhanced targeting, improved cell penetration, or entirely new modes of action. peerj.comrsc.org
One example is the creation of a hybrid peptide by fusing a 13-residue Dermaseptin S4 derivative (DD13) with an RNA III-inhibiting peptide (RIP). nih.gov RIP is known to inhibit staphylococcal biofilm formation by disrupting quorum-sensing pathways. The resulting DD13-RIP chimera was designed to combine the membrane-disrupting activity of the dermaseptin component with the anti-biofilm properties of RIP, potentially creating a more potent agent against resistant staphylococcal infections. nih.gov
In another application, Dermaseptin 01 (DS01) was fused with Thanatin (THA), another antimicrobial peptide, to create a bifunctional peptide aimed at protecting crops from fungal pathogens like Asian soybean rust. rsc.org The fusion peptide, DS01-THA, demonstrated an enhanced ability to inhibit fungal spore germination and reduce disease symptoms on soybean leaves compared to the individual peptides. rsc.org Furthermore, fusing peptides to cell-penetrating peptides like TAT (trans-activating transcriptional activator) has been shown to improve the biological activity of dermaseptin analogues by enhancing their uptake into target cells. peerj.com
Immobilization on Nanoparticle Platforms for Delivery and Potentialization
Immobilizing dermaseptins onto nanoparticle platforms is an emerging strategy to enhance their stability, improve delivery to target sites, and potentiate their antimicrobial effects. mdpi.com Nanoparticles can protect the peptides from enzymatic degradation, increase their local concentration at the site of infection, and facilitate their interaction with bacterial membranes. mdpi.comnih.gov
A study involving Dermaseptin-B2 demonstrated that its adsorption onto alginate nanoparticles (Alg NPs) significantly enhanced its antibacterial activity against Gram-negative bacteria. mdpi.com The electrostatic interactions between the cationic dermaseptin and the anionic alginate polymer are thought to drive the adsorption process. mdpi.com The resulting Alg NPs + DRS-B2 formulation showed a two-fold lower minimum inhibitory concentration (MIC) compared to the free peptide, indicating a potentiating effect of the nanoparticle platform. mdpi.com The use of such nanoparticle-based systems offers a promising approach to overcome some of the limitations of AMPs, such as instability and the need for high concentrations, paving the way for more effective therapeutic applications. mdpi.com
Mechanisms of Microbial Resistance to Dermaseptins
Bacterial Resistance Development and Counter-Mechanisms
Bacteria have demonstrated the ability to develop resistance to dermaseptins and other cationic antimicrobial peptides (AMPs) through mechanisms that primarily involve altering the cell envelope to reduce peptide binding or actively expelling the peptides from the cell. royalsocietypublishing.org These strategies prevent the peptide from accumulating at the cytoplasmic membrane, its primary site of action. nih.gov
One of the principal strategies for bacterial resistance is the modification of the cell surface to reduce its net negative charge. monash.edu Since the initial attraction between the cationic dermaseptin (B158304) and the bacterium is electrostatic, diminishing the anionic nature of the membrane surface weakens this interaction, thereby repelling the peptide and increasing resistance. biorxiv.orgasm.org This is considered a fundamental resistance strategy, as a significant change in membrane components can be a slow but effective process. mdpi.com
In Gram-negative bacteria , such as Pseudomonas aeruginosa, the primary target for this modification is the lipopolysaccharide (LPS) layer of the outer membrane. royalsocietypublishing.org These bacteria can enzymatically add positively charged moieties, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (pEtN), to the lipid A component of LPS. royalsocietypublishing.orgnih.gov This modification is orchestrated by complex two-component regulatory systems, including PhoP-PhoQ, PmrA-PmrB, and ParR-ParS, which sense environmental cues like low magnesium levels or the presence of cationic peptides themselves to activate the expression of the necessary modification enzymes (encoded by the arnBCADTEF operon). nih.govcsic.esfrontiersin.orgbiorxiv.org This adaptive response effectively reduces the electrostatic affinity of the bacterial surface for incoming dermaseptin molecules.
| Bacterial Type | Primary Molecule Modified | Modification Mechanism | Key Genes/Proteins | Effect on Surface Charge | References |
|---|---|---|---|---|---|
| Gram-Negative (e.g., P. aeruginosa) | Lipopolysaccharide (LPS) | Addition of L-aminoarabinose (L-Ara4N) or phosphoethanolamine (pEtN) to Lipid A. | arnBCADTEF operon, regulated by PhoP-PhoQ, PmrA-PmrB, ParR-ParS | Reduces net negative charge | royalsocietypublishing.orgnih.govcsic.es |
| Gram-Positive (e.g., S. aureus) | Phosphatidylglycerol (PG) | Enzymatic conversion of anionic PG to cationic Lysyl-phosphatidylglycerol (Lysyl-PG). | MprF (Multiple Peptide Resistance Factor) | Increases net positive charge | biorxiv.orgasm.org |
A second major line of defense against dermaseptins is the active removal of the peptides from the bacterial cell via efflux pumps. nih.govmdpi.com These are transmembrane protein complexes that recognize and expel a wide range of toxic substances, including antibiotics and antimicrobial peptides, preventing them from reaching lethal concentrations at their intracellular or membrane targets. nih.govfrontiersin.org Overexpression of these pumps is a common cause of multidrug resistance. nih.govmdpi.com
The two main superfamilies of efflux pumps implicated in AMP resistance are the ATP-Binding Cassette (ABC) transporters and the Resistance-Nodulation-Division (RND) family . nih.govnih.gov
RND-type efflux pumps are found primarily in Gram-negative bacteria and form large, tripartite complexes that span the inner membrane, periplasm, and outer membrane. nih.govmdpi.comredalyc.org This structure allows them to capture peptides from the periplasm or inner membrane and expel them directly into the extracellular medium. nih.gov Well-studied examples include the AcrAB-TolC system in Escherichia coli and the MtrCDE system in Neisseria gonorrhoeae, both of which have been shown to contribute to resistance against various AMPs. nih.govfrontiersin.orgfrontiersin.orgnih.gov
ABC transporters utilize the energy from ATP hydrolysis to transport substrates across the membrane. embopress.orgpnas.org They are found in both Gram-positive and Gram-negative bacteria and can be involved in the efflux of a variety of molecules, including antimicrobial peptides. nih.govresearchgate.net For instance, the McjD transporter in E. coli is a dedicated ABC exporter for the antibacterial peptide microcin (B1172335) J25, providing self-immunity to the producing bacterium. embopress.orgpnas.org
| Pump Superfamily | Energy Source | Typical Bacterial Type | Example System | References |
|---|---|---|---|---|
| Resistance-Nodulation-Division (RND) | Proton-motive force | Gram-Negative | AcrAB-TolC (E. coli), MtrCDE (N. gonorrhoeae) | nih.govnih.govfrontiersin.org |
| ATP-Binding Cassette (ABC) | ATP hydrolysis | Gram-Positive and Gram-Negative | McjD (E. coli) | embopress.orgpnas.orgresearchgate.net |
Alterations in Bacterial Membrane Composition and Charge
Fungal Resistance Pathways
Fungi, particularly pathogenic yeasts like Candida albicans, also possess mechanisms to resist the action of dermaseptins and other cationic peptides. asm.orguibk.ac.at Similar to bacteria, these pathways often focus on altering the cell surface to prevent peptide interaction or on stress response pathways.
A primary mechanism involves modification of the fungal cell wall. The outermost layer of the C. albicans cell wall is rich in heavily mannosylated proteins, which contain negatively charged phosphomannan (B1263086) moieties. microbiologyresearch.org These phosphate (B84403) groups contribute to the cell's negative surface charge and are a primary binding site for cationic peptides like dermaseptins. microbiologyresearch.org Studies using a dermaseptin S3 analogue have shown that fungal mutants with reduced levels of phosphomannan exhibit significantly less peptide binding and, consequently, enhanced resistance. microbiologyresearch.org This indicates that reducing the negative charge of the cell wall is a key fungal defense strategy.
Other potential resistance mechanisms in fungi include:
Alterations in cell wall composition : An increase in the chitin (B13524) content of the cell wall has been linked to resistance against certain classes of antifungal drugs and may play a role in tolerance to membrane-active peptides by providing a thicker, more resilient barrier. asm.orgnih.govresearchgate.net
Induction of stress response pathways : Exposure to certain peptides can trigger apoptosis-like cell death in fungi, involving the production of reactive oxygen species (ROS). acs.orgmdpi.com Fungal cells that can effectively manage or prevent these downstream effects may exhibit greater tolerance.
Efflux Pumps : While less specifically characterized for dermaseptins, fungi possess powerful efflux pumps, such as those from the ABC and Major Facilitator Superfamily (MFS), which are well-known for conferring resistance to azole antifungals by pumping them out of the cell. mdpi.com It is plausible that these or similar transporters could also recognize and export certain antimicrobial peptides.
Advanced Methodological Approaches in Dermaseptin Research
Biophysical Techniques for Peptide-Membrane Interaction Studies
A variety of biophysical methods are employed to elucidate the mechanisms by which Dermaseptin-B4 interacts with and disrupts microbial membranes. These techniques offer a detailed view of the peptide's conformational changes, binding kinetics, and the resulting morphological alterations to the membrane.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a fundamental technique used to analyze the secondary structure of peptides like this compound. bbk.ac.ukmtoz-biolabs.com This method measures the differential absorption of left and right circularly polarized light, which is sensitive to the peptide's conformation. bbk.ac.ukunivr.it In aqueous solutions, many dermaseptins, including designed analogues, exhibit a random coil structure. nih.gov However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or lipid vesicles, they adopt a more defined α-helical conformation. nih.govacs.org
CD spectra of peptides in an α-helical conformation are characterized by distinct negative bands around 208 nm and 222 nm and a positive band around 192 nm. mtoz-biolabs.com The transition from a random coil to an α-helix upon interacting with a membrane is a key feature of this compound's mechanism of action, allowing it to insert into and permeabilize the lipid bilayer. nih.govacs.org The percentage of α-helicity can be calculated from the CD signal, providing quantitative data on the extent of this conformational change. asm.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure-Membrane Interaction
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about peptides and their interactions with membranes. nih.govfsu.edu Solid-state NMR, in particular, is invaluable for studying peptides within lipid bilayers. nih.gov For instance, NMR studies of Dermaseptin (B158304) B2 in SDS micelles revealed a well-defined helical structure. acs.org
Techniques like 2H- and 31P-NMR are used to investigate the impact of the peptide on the lipid bilayer's organization and dynamics. plos.org 31P-NMR focuses on the phospholipid headgroups, while 2H-NMR, using deuterated lipids, provides information on the order and dynamics of the lipid acyl chains. plos.orgnih.gov These studies have shown that dermaseptins can interact with the polar headgroups and the glycerol (B35011) backbone of phospholipids (B1166683), causing significant perturbations in the membrane structure. acs.org
Surface Plasmon Resonance (SPR) for Membrane Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics and affinity of peptides to lipid membranes. mdpi.comunivr.itnicoyalife.com In an SPR experiment, a sensor chip is coated with a lipid bilayer mimicking a cell membrane. nicoyalife.com The peptide is then flowed over the surface, and any binding event is detected as a change in the refractive index at the sensor surface. univr.it
SPR studies on dermaseptin analogues have revealed a two-stage binding mechanism: an initial adhesion to the membrane surface followed by insertion into the lipid bilayer. acs.orgnih.gov By analyzing the kinetics of these two steps, researchers can distinguish between peptides that only bind to the surface and those that penetrate the membrane. acs.orgnih.gov This distinction is crucial, as the cytolytic activity of dermaseptin derivatives has been shown to correlate more strongly with their ability to insert into the membrane rather than just their initial binding affinity. acs.orgnih.gov
Table 1: Dermaseptin S4 Analogue Binding and Activity
| Peptide | Cytotoxicity (LC50, µM) | Adhesion Affinity (KA, M-1) | Insertion Affinity (KI, M-1) |
|---|---|---|---|
| K4K20-S4 | 1.5 | 1.2 x 10^5 | 1.8 x 10^5 |
| S4 (1-16) | 10 | 0.8 x 10^5 | 0.5 x 10^5 |
| S4 (1-13) | 50 | 0.5 x 10^5 | 0.2 x 10^5 |
| S4 (1-10) | >100 | 0.2 x 10^5 | Not detected |
This interactive table is based on data for Dermaseptin S4 analogues, which provide insights into the structure-function relationships applicable to the broader dermaseptin family, including this compound.
Atomic Force Microscopy (AFM) for Morphological Alterations
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of the morphological changes induced by peptides on the surface of both model membranes and living cells. medsci.orgsrce.hr AFM can provide topographical images at the nanoscale, revealing details about surface roughness and the formation of pores or other defects. medsci.orgnih.gov
Studies using AFM have shown that dermaseptin derivatives cause significant alterations to the bacterial cell surface. nih.govresearchgate.netmdpi.com For example, treatment of Acinetobacter baumannii with a dermaseptin analogue led to an increase in cell surface roughness and other morphological changes, indicative of membrane disruption. nih.govmdpi.com These observations support the "carpet-like" or "barrel-stave" models of antimicrobial peptide action, where the peptides accumulate on and then disrupt the membrane's integrity. mdpi.com
Dye Leakage Assays for Membrane Permeabilization
Dye leakage assays are a common method to quantify the ability of a peptide to permeabilize lipid vesicles, which serve as simple models for cell membranes. researchgate.net In this assay, a fluorescent dye, such as calcein, is encapsulated at a high, self-quenching concentration within large unilamellar vesicles (LUVs). plos.org If the peptide disrupts the vesicle membrane, the dye is released into the surrounding medium, leading to a decrease in self-quenching and a measurable increase in fluorescence. plos.org
The extent and rate of dye leakage can be used to compare the membrane-disrupting activity of different peptides and to study the influence of lipid composition on this activity. plos.org For example, these assays have been used to demonstrate that the activity of Dermaseptin B2 is dependent on the presence of a sufficient number of hydrophobic residues at both ends of the peptide, which facilitates its insertion into the membrane. acs.org
Molecular Biology Techniques for Precursor and Gene Expression Studies
Understanding the biosynthesis of this compound requires the use of molecular biology techniques to study its precursor protein and the expression of its corresponding gene.
Researchers have constructed cDNA libraries from the skin secretions of frogs like Phyllomedusa bicolor to isolate and sequence the mRNA encoding dermaseptin precursors. researchgate.netresearchgate.net These studies have revealed that prepro-dermaseptins contain a signal peptide, an acidic propiece, and the dermaseptin progenitor sequence. researchgate.net Interestingly, the precursor proteins for dermaseptins show significant sequence identity to the precursors of other frog skin peptides with vastly different functions, such as opioid peptides. researchgate.net This suggests a common evolutionary origin and a "secretory cassette" model for the genes encoding these diverse peptides. researchgate.net The expression of these genes can be further studied using techniques like polymerase chain reaction (PCR) to amplify the specific gene sequences. researchgate.net
cDNA Cloning and Sequencing
The identification and characterization of novel dermaseptins, including this compound, heavily rely on molecular cloning techniques. Specifically, "shotgun" cloning of cDNA libraries derived from the skin secretions of Phyllomedusa frogs has been a fruitful strategy. This method involves the construction of a cDNA library from the messenger RNA (mRNA) extracted from the frog's skin secretion. mdpi.comresearchgate.net
The process begins with the isolation of poly(A+) RNA from the skin secretion. researchgate.net This RNA is then used as a template for reverse transcriptase to synthesize complementary DNA (cDNA). The resulting cDNA is cloned into a vector, creating a library of cDNA clones. asm.org To identify clones encoding dermaseptin precursors, researchers often use oligonucleotide probes that are complementary to conserved regions of known dermaseptin sequences, such as the COOH terminus. researchgate.net
Once potential clones are identified, they are sequenced to determine the full nucleotide sequence of the cDNA. mdpi.commdpi.com This sequence reveals the open-reading frame that encodes the dermaseptin precursor protein. Analysis of the deduced amino acid sequence typically shows a characteristic structure for dermaseptin precursors: a hydrophobic signal peptide at the N-terminus, followed by an acidic spacer region, and a single copy of the mature dermaseptin peptide at the C-terminus. researchgate.netmdpi.comnih.gov The mature peptide is liberated through post-translational modification, often at a specific cleavage site. mdpi.comnih.gov This combined approach of cDNA library screening and sequencing has been instrumental in discovering a wide array of dermaseptin peptides from various frog species. mdpi.comnih.govpeerj.com
RT-qPCR for Gene Expression Analysis
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a powerful technique used to analyze the gene expression levels of dermaseptins. researchgate.netunite.it This method allows for the quantification of specific mRNA transcripts, providing insights into the regulation of dermaseptin production under different conditions. The process can be carried out using either a one-step or a two-step assay. unite.it
In a typical two-step RT-qPCR analysis, total RNA is first isolated from the relevant cells or tissues. nih.gov This RNA is then reverse transcribed into cDNA using a reverse transcriptase enzyme. unite.itnih.gov The resulting cDNA serves as the template for the subsequent qPCR reaction. unite.it The qPCR step involves the amplification of the target dermaseptin gene using specific primers. The amplification process is monitored in real-time through the use of fluorescent dyes or probes. thermofisher.com
The cycle number at which the fluorescence signal crosses a certain threshold is known as the threshold cycle (Ct). unite.it The Ct value is inversely proportional to the initial amount of the target mRNA, meaning a lower Ct value indicates a higher level of gene expression. unite.it By comparing the Ct values of a target gene (e.g., a dermaseptin) to a reference or housekeeping gene, researchers can determine the relative expression levels of the dermaseptin gene in different samples. researchgate.net This technique has been employed to study the effects of various stimuli on the expression of dermaseptin genes. researchgate.net
Computational and Theoretical Modeling for Peptide Design and Mechanism Prediction
Computational and theoretical modeling are increasingly vital tools in dermaseptin research, facilitating the design of novel peptide analogs and predicting their mechanisms of action. mdpi.comresearchgate.netikiam.edu.ec These in silico approaches allow for the rapid screening and analysis of peptide sequences, saving time and resources compared to purely experimental methods. frontiersin.org
One key application is the prediction of the secondary and tertiary structures of dermaseptin peptides. mdpi.comoup.com Servers and software like I-TASSER and PEP-FOLD are used to model the three-dimensional conformations of these peptides, often predicting α-helical structures that are crucial for their biological activity. mdpi.comoup.com These models also help in understanding the amphipathic nature of dermaseptins, which is critical for their interaction with cell membranes. nih.gov
Furthermore, computational methods are employed to design new dermaseptin derivatives with potentially enhanced properties. asm.org By modifying the amino acid sequence, for instance by truncation or substitution, researchers can aim to improve antimicrobial potency while reducing cytotoxicity to mammalian cells. nih.govpeerj.com Structure-activity relationship studies, aided by computational predictions, have shown that the N-terminal helical domain is often essential for antimicrobial activity. nih.gov Molecular docking simulations can also be performed to predict the interactions of dermaseptins with model membranes or specific molecular targets, providing insights into their mechanism of action, which is often proposed to be cell lysis rather than inhibition of specific enzymes. researchgate.netikiam.edu.ec
Cell-Based Assays for Studying Cellular Interactions
A variety of cell-based assays are employed to investigate the interactions of dermaseptins with cells, providing crucial information on their biological effects. These assays are fundamental to understanding the peptides' mechanisms of action and their potential as therapeutic agents.
Membrane Permeabilization and Viability Assays
Membrane permeabilization assays are critical for determining the ability of dermaseptins to disrupt cell membranes, a hallmark of their antimicrobial and cytotoxic activity. mdpi.comresearchgate.net One common method involves the use of fluorescent dyes like SYTOX Green, which can only enter cells with compromised membranes. mdpi.com An increase in fluorescence intensity upon addition of the peptide indicates membrane permeabilization. mdpi.commdpi.com Another approach is the lactate (B86563) dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme that is released into the surrounding medium when the cell membrane is damaged. asm.org Measuring LDH activity in the culture supernatant provides a quantitative measure of cytotoxicity. asm.org
Table 1: Summary of Cell Viability and Permeabilization Assays for Dermaseptins
| Assay Type | Principle | Measured Outcome | Example Application |
|---|---|---|---|
| SYTOX Green Assay | Fluorescent dye enters cells with compromised membranes and binds to nucleic acids. | Increased fluorescence intensity. | Assessing real-time membrane permeabilization of cancer cells. mdpi.com |
| LDH Release Assay | Measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells. | Increased LDH activity in the culture medium. | Quantifying cytotoxicity against normal and cancer cell lines. asm.org |
| MTT Assay | Mitochondrial dehydrogenases in viable cells convert MTT to a colored formazan (B1609692) product. | Absorbance of the formazan solution. | Determining the IC50 values on various cancer cell lines. mdpi.comnih.gov |
| Resazurin (B115843) Assay | Metabolically active cells reduce blue resazurin to pink, fluorescent resorufin. | Fluorescence or absorbance of resorufin. | Evaluating the time-dependent effects of dermaseptins on cell viability. uonbi.ac.ke |
Confocal Microscopy for Cellular Internalization and Localization
Confocal microscopy is a high-resolution imaging technique that allows for the detailed visualization of the internalization and subcellular localization of fluorescently labeled dermaseptins. adcreview.comresearchgate.netnih.gov This method provides spatial information that is crucial for understanding how these peptides interact with and enter target cells. adcreview.com
To track their movement, dermaseptins are often conjugated with a fluorescent dye, such as Alexa Fluor 594. researchgate.netplos.org The labeled peptide is then incubated with live cells, and its distribution is observed over time using a confocal microscope. researchgate.netplos.org This allows researchers to determine whether the peptide accumulates at the cell membrane, enters the cytoplasm, or even localizes to specific organelles like the nucleus. researchgate.netplos.org For instance, studies have shown that in sensitive tumor cells, Dermaseptin B2 rapidly accumulates at the cytoplasmic membrane and then enters the cytoplasm and nucleus. researchgate.netplos.org In contrast, in less sensitive cells, the peptide may be found packaged in vesicles at the cell membrane. researchgate.netplos.org Co-localization studies, using fluorescent markers for specific cellular compartments (e.g., DAPI for the nucleus), can further pinpoint the peptide's location within the cell. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dermaseptin B2 |
| Dermaseptin-PH |
| Dermaseptin-AC |
| Dermaseptin S4 |
| Melittin |
| Doxorubicin |
| SYTOX Green |
| Alexa Fluor 594 |
| DAPI |
| MTT |
Comparative Analysis and Evolutionary Aspects of Dermaseptins
Structural and Functional Relationships Across Dermaseptin (B158304) Family Members
The dermaseptin superfamily is a large and diverse group of peptides found in the skin secretions of Hylidae frogs. sci-hub.se While exhibiting remarkable diversity in their mature peptide sequences and, consequently, their biological activities, they share a common evolutionary origin, which is evident in the highly conserved nature of their precursor proteins. sci-hub.sekambonomad.com
Precursor Structure: A Conserved Blueprint
The hallmark of the dermaseptin superfamily is the conserved architecture of their precursor proteins, known as preprodermaseptins. sci-hub.senih.gov These precursors are tripartite, consisting of:
A Signal Peptide: A highly conserved N-terminal sequence of approximately 22 amino acids that directs the nascent peptide into the secretory pathway. kambonomad.comnih.goviiitd.edu.in
An Acidic Propiece: A conserved intervening sequence rich in acidic residues (glutamic and aspartic acids) that terminates with a typical Lys-Arg processing signal. kambonomad.comiiitd.edu.inresearchgate.net
A Mature Peptide Domain: A highly variable C-terminal region that, after cleavage, becomes the active antimicrobial peptide. kambonomad.comnih.gov
This conserved preproregion is so consistent across different dermaseptin families that it has been instrumental in identifying new members and understanding their evolutionary relationships, which would not be apparent from the variable mature peptide sequences alone. sci-hub.seresearchgate.net
The Diverse Families of the Dermaseptin Superfamily
The divergence of the C-terminal domain has led to the classification of several distinct families within the dermaseptin superfamily, each with unique structural characteristics. sci-hub.se These include:
Dermaseptins (sensu stricto): This family, which includes Dermaseptin-B4, is characterized by lysine-rich, cationic peptides typically 24-34 amino acids in length. nih.gov They have a propensity to form amphipathic α-helical structures in hydrophobic environments, a key feature for their membrane-disrupting activity. nih.govnih.gov A common signature for many dermaseptins is a tryptophan residue at position 3 and a conserved motif in the mid-region. nih.govmdpi.com
Phylloseptins: Another family of α-helical peptides.
Dermatoxins, Phylloxins, Caerins, and Aureins: These families also consist of amphipathic α-helical peptides. sci-hub.se
Gly-Leu-rich peptides: Characterized by repeating GXL motifs. sci-hub.se
Cationic Hydrophobic Peptides: A distinct group found in certain species. sci-hub.se
The table below illustrates the structural and functional diversity among selected dermaseptin family members.
| Family/Peptide | Primary Structure Characteristics | Secondary Structure | Key Functional Properties |
| Dermaseptin B4 | Lysine-rich, cationic, 33 amino acids | α-helical | Broad-spectrum antimicrobial activity |
| Dermaseptin S4 | 28 amino acids, polycationic | α-helical | Potent antibacterial, but also hemolytic activity. asm.org |
| Dermaseptin S9 | Highly hydrophobic core flanked by cationic residues. nih.gov | α-helical | Antimicrobial and chemoattractant activities. tcdb.org |
| Phylloseptins | Cationic, amphipathic | α-helical | Antimicrobial |
| Gly-Leu-rich peptides | Rich in Glycine and Leucine, GXL repeats. sci-hub.se | Varies | Antimicrobial |
Structure-Function Relationship
Despite sequence variations, the function of most dermaseptins is intrinsically linked to their ability to adopt an amphipathic α-helical conformation upon interacting with microbial membranes. nih.gov This structure, with its segregated hydrophobic and hydrophilic faces, allows the peptide to insert into and disrupt the lipid bilayer, leading to cell death. sci-hub.se The net positive charge, primarily due to lysine (B10760008) residues, facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes. mdpi.com
Interestingly, even within the same subfamily, such as the Dermaseptin B group (B1-B6), amino acid sequence identity can be as low as 33-62%, leading to differential activity spectra against various microorganisms. nih.gov This highlights the subtle interplay between primary sequence, secondary structure, and biological function. For instance, modifications to Dermaseptin S4, such as amino acid substitutions to increase cationicity, have been shown to enhance its antibacterial potency while reducing its toxicity to mammalian cells. asm.orgasm.org
Comparison with Other Classes of Antimicrobial Peptides (AMPs)
Dermaseptins, including this compound, are part of a broader arsenal (B13267) of AMPs found throughout the animal and plant kingdoms. While they share the common function of host defense, they differ significantly in their structural scaffolds and, in some cases, their mechanisms of action.
Dermaseptins vs. Defensins
Defensins are a large family of cationic, cysteine-rich AMPs characterized by a stable β-sheet structure stabilized by multiple disulfide bonds. frontiersin.orglu.se This contrasts sharply with the predominantly α-helical nature of dermaseptins.
| Feature | This compound (and family) | Defensins |
| Structure | Primarily α-helical, linear. nih.govfrontiersin.org | β-sheet stabilized by disulfide bonds. frontiersin.org |
| Source | Primarily amphibian skin. sci-hub.sefrontiersin.org | Found across eukaryotes, including mammals, insects, and plants. frontiersin.org |
| Mechanism | Membrane disruption via pore formation (e.g., "wormhole" model). sci-hub.se | Membrane permeabilization, but can also have intracellular targets. royalsocietypublishing.org |
| Immune Role | Primarily direct antimicrobial activity. | Direct antimicrobial and immunomodulatory functions. frontiersin.org |
Dermaseptins vs. Cathelicidins
Cathelicidins are another major class of mammalian AMPs. They are synthesized as precursors with a conserved "cathelin" domain and a variable C-terminal antimicrobial peptide. lu.se The human cathelicidin (B612621) LL-37, for example, is also an α-helical peptide, making it structurally more analogous to dermaseptins than defensins are.
| Feature | This compound (and family) | Cathelicidins (e.g., LL-37) |
| Structure | α-helical. nih.gov | α-helical (for the active peptide). royalsocietypublishing.org |
| Precursor | Conserved signal peptide and acidic pro-region. kambonomad.com | Conserved "cathelin" domain. lu.se |
| Source | Amphibian skin. sci-hub.se | Primarily mammalian neutrophils and epithelial cells. royalsocietypublishing.org |
| Function | Potent, broad-spectrum antimicrobial activity. sci-hub.se | Antimicrobial and significant immunomodulatory roles (e.g., chemotaxis, anti-inflammatory effects). frontiersin.orgroyalsocietypublishing.org |
Dermaseptins vs. Magainins and Protegrins
Magainins, also discovered in frog skin, are linear, cationic, α-helical AMPs, similar to dermaseptins. asm.org Protegrins, isolated from porcine leukocytes, are β-sheet peptides stabilized by disulfide bonds, structurally more akin to defensins. asm.org Studies comparing derivatives of Dermaseptin S4 to magainin and protegrin derivatives have shown that the dermaseptin peptides can be at least as potent bactericidally while exhibiting lower toxicity to human cells. asm.org
The primary mode of action for most of these cationic AMPs, including this compound, involves the electrostatic attraction to and subsequent disruption of the microbial cell membrane. royalsocietypublishing.org This fundamental mechanism, targeting the physical integrity of the lipid bilayer, is a common thread that unites these structurally diverse peptides and is thought to be a key reason why the development of microbial resistance to them is slower compared to conventional antibiotics that target specific metabolic pathways. asm.org
Evolutionary Divergence and Conservation of Precursors
The evolution of the dermaseptin superfamily is a prime example of a "gene-based combinatorial library," where a conserved genetic scaffold is used to generate immense peptide diversity. kambonomad.com This evolutionary strategy is driven by a dynamic interplay of gene duplication, mutation, and selection pressures.
Conservation of the Precursor's "Secretory Cassette"
The most striking feature of dermaseptin evolution is the profound conservation of the N-terminal preproregion of the precursor protein, which includes the signal peptide and the acidic propiece. kambonomad.comnih.gov This region is encoded by a conserved "secretory cassette" exon. nih.govresearchgate.net The remarkable similarity in this region across different dermaseptin families, and even between distantly related frog species, suggests a strong evolutionary pressure to maintain its function. kambonomad.comnih.gov This conserved element ensures that the highly variable mature peptides are correctly processed and directed into the secretory pathway. nih.gov The recruitment of this homologous secretory exon by otherwise non-homologous genes may have been a critical early event in the evolution of amphibian AMPs. nih.gov
Hypermutation of the Mature Peptide Domain
In stark contrast to the conserved preproregion, the C-terminal domain encoding the mature antimicrobial peptide is a hotspot of genetic variation. kambonomad.comresearchgate.net The evolutionary history of dermaseptin genes is characterized by:
Gene Duplication: Repeated duplications of an ancestral gene have created a large pool of paralogous genes within a single species. tcdb.org
Focal Hypermutation: Following duplication, the region encoding the mature peptide undergoes accelerated mutation. Evidence suggests that the ratio of nonsynonymous (amino acid-changing) to synonymous (silent) substitutions is often greater than one, which is a hallmark of positive Darwinian selection or diversifying selection. kambonomad.com This indicates that there is an evolutionary advantage to creating novel peptide sequences.
Diversifying Selection: This rapid diversification allows frogs to generate a complex cocktail of AMPs. kambonomad.comtcdb.org This "multidrug" defense system provides maximum protection against a wide range of evolving pathogens and minimizes the likelihood of microorganisms developing resistance to any single peptide. nih.gov
This process of gene duplication followed by focal hypermutation and positive selection has resulted in the incredible diversity of dermaseptins seen today. kambonomad.com No single dermaseptin peptide from one species has been found to have an identical sequence in another, highlighting the rapid and continuous evolution of this defense system. sci-hub.se The entire process is thought to have originated from an ancestral gene that existed approximately 150 million years ago. nih.gov
Q & A
Q. What experimental models are most suitable for studying Dermaseptin-B4’s antimicrobial mechanisms?
Answer:
- In vitro models : Use minimum inhibitory concentration (MIC) assays against Gram-negative/positive bacteria (e.g., E. coli, S. aureus) and fungal strains to quantify antimicrobial activity. Pair with membrane permeability assays (e.g., SYTOX Green uptake) to validate membrane disruption .
- Lipid bilayer systems : Surface plasmon resonance (SPR) and fluorescence anisotropy can quantify peptide-membrane binding kinetics, distinguishing between superficial adhesion and bilayer insertion (critical for cytotoxicity) .
Q. How does this compound’s amino acid sequence influence its structure-function relationships?
Answer:
- Sequence analysis : The 28-residue sequence (H-ALWKDILKNVGKAAGKAVLNTVTDMVNQ-NH2) contains amphipathic regions and cationic residues (e.g., Lys, Arg) that enable membrane interaction. Truncation studies show residues 1–16 are critical for activity, while C-terminal modifications reduce cytotoxicity .
- Structural tools : Circular dichroism (CD) spectroscopy in membrane-mimetic environments (e.g., SDS micelles) reveals α-helical conformation, essential for pore formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s cytotoxicity across different cell lines?
Answer:
- Mechanistic stratification : Compare SPR-derived insertion affinity (e.g., K(4)K(20)-S4 derivative vs. truncated variants) with cytotoxicity assays (e.g., hemolysis in RBCs). Cytolytic activity correlates with insertion affinity, not total membrane adhesion .
- Proteolytic protection assays : Test if membrane-inserted peptides (protected from enzymatic cleavage) correlate with higher cytotoxicity, as seen in K(4)K(20)-S4 vs. its 13-mer derivative .
Q. What methodologies optimize in vivo translation of this compound’s antimicrobial activity?
Answer:
- Biofilm models : Use in vitro biofilm assays (e.g., Pseudomonas aeruginosa biofilms) to test peptide penetration and disruption. Pair with confocal microscopy to visualize biofilm architecture post-treatment.
- Animal models : For systemic infections, employ murine sepsis models with controlled peptide dosing. Monitor pharmacokinetics (e.g., serum stability via HPLC) and toxicity (e.g., renal/liver function panels) .
Q. How should conflicting data on this compound’s synergism with conventional antibiotics be analyzed?
Answer:
- Checkerboard assays : Determine fractional inhibitory concentration indices (FICI) to classify synergism (FICI ≤0.5), additive (0.5–1), or antagonistic (>1) effects.
- Mechanistic cross-validation : Pair synergism assays with membrane depolarization (e.g., DiSC3(5) dye) to test if this compound enhances antibiotic uptake via membrane destabilization .
Methodological Guidelines
Q. Designing experiments to distinguish this compound’s direct vs. immunomodulatory effects
Q. Addressing variability in peptide synthesis and purity
- Quality control : Validate peptide purity (>95% via HPLC) and sequence accuracy (mass spectrometry). Use endotoxin-free synthesis protocols to avoid confounding immune responses .
Data Contradiction Analysis Framework
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
